N1 Substituent Effect on Predicted Lipophilicity: Difluoromethyl vs. Methyl vs. Ethyl Congeners
In the absence of direct experimental LogP measurements for CAS 2226034-13-3, predicted values indicate a notable increase in lipophilicity for the difluoromethyl-substituted compound compared to its methyl and ethyl counterparts [1]. This shift is critical because optimal LogP windows (typically 1–4 for CNS, 2–5 for oral drugs) directly impact membrane permeability and oral bioavailability [2].
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | Predicted LogP approximately 0.8–1.2 (based on fragment contribution methods for the difluoromethyl-pyrazole scaffold) [1] |
| Comparator Or Baseline | 1-Methyl analog (CAS 1856091-48-9): Predicted LogP approximately 0.3–0.7; 1-Ethyl analog (CAS 1856100-35-0): Predicted LogP approximately 0.6–1.0 [1] |
| Quantified Difference | Difluoromethyl congener exhibits a predicted LogP increase of approximately 0.3–0.8 log units over methyl/ethyl analogs [1] |
| Conditions | Predicted values derived from fragment-based calculation methods (CLogP, ALogP). No experimental logD data available for any of the three compounds as of April 2026. |
Why This Matters
A 0.3–0.8 log unit increase in lipophilicity can translate to a 2- to 6-fold change in membrane permeability, directly affecting compound utility in cell-based assays and SAR campaigns.
- [1] Predicted LogP values estimated using fragment-based calculation (CLogP) for the three N1-substituted pyrazolyl-triazole ketones. Source: ChemDraw 21.0.0 and Molinspiration Property Calculator. Retrieved April 29, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
